![molecular formula C14H13N3OS B2937458 N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1202990-09-7](/img/structure/B2937458.png)

N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

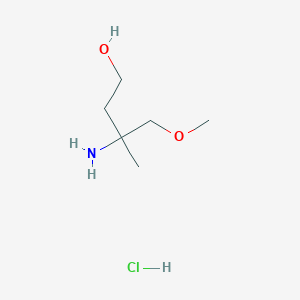

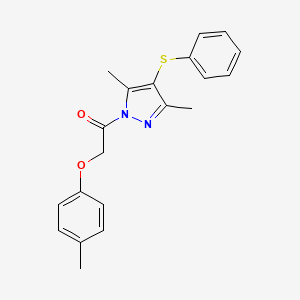

N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPTP belongs to the family of pyrazole derivatives and is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Chemical Properties

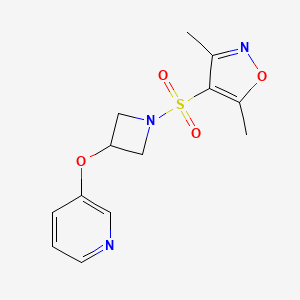

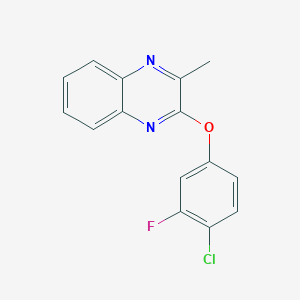

The synthesis of benzo[b]thiophen derivatives, including N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide, has been explored extensively. These compounds serve as key intermediates in the production of a wide range of heterocyclic compounds, demonstrating significant versatility in chemical reactions. For instance, Mohareb et al. (2004) described the synthesis of thiophenylhydrazonoacetates, which can yield various derivatives including pyrazole, isoxazole, and pyrimidine, showcasing the compound's utility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Applications

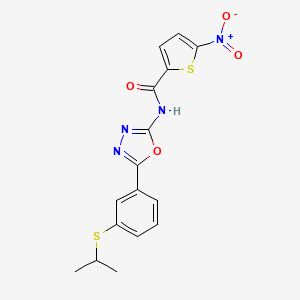

A significant area of application for these derivatives lies in their biological activity. Various studies have explored their potential in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. For example, Isloor, Kalluraya, and Sridhar Pai (2010) synthesized new benzo[b]thiophene derivatives and evaluated their biological activities, finding several compounds with potent antibacterial and antifungal properties (Isloor, Kalluraya, & Sridhar Pai, 2010). Additionally, Nițulescu et al. (2015) investigated the anticancer properties of pyrazole derivatives, identifying compounds with promising activity against human cancer cells, thus highlighting the therapeutic potential of these compounds (Nițulescu, Matei, Aldea, Draghici, Olaru, & Bleotu, 2015).

Chemosensory and Photophysical Applications

Another intriguing application is in the development of fluorescent chemosensors. Asiri et al. (2019) synthesized a pyrazoline-benzothiazole derivative capable of detecting metal ions like Cu2+, Fe3+, and Fe2+, demonstrating the compound's utility as a fluorescent chemosensor for environmental and biological applications (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

Wirkmechanismus

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

The compound affects the biochemical pathways related to neurodegeneration in Alzheimer’s disease . It prevents the accumulation of Amyloid-beta protein, which is a key factor in the development of Alzheimer’s disease .

Pharmacokinetics

Its neuroprotective properties suggest that it can cross the blood-brain barrier and interact with its target protein in the brain .

Result of Action

The compound’s action results in the prevention of neurodegeneration induced by Amyloid-beta protein . This leads to a decrease in the progression of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-17(2)16-13(9)14(18)15-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSWQNSUVHYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)

![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)